

safety and handling guidelines for O-Desmethyl apixaban sulfate sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Desmethyl apixaban sulfate sodium

Cat. No.: B12424545

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **O-Desmethyl apixaban sulfate sodium**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information for **O-Desmethyl apixaban sulfate sodium**, a metabolite of the drug Apixaban. Much of the specific safety and toxicity data for this metabolite is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance of unknown potency. The handling guidelines and protocols provided are based on general principles for laboratory safety with research chemicals and should be adapted to individual laboratory safety policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

O-Desmethyl apixaban sulfate is the major circulating metabolite of Apixaban in humans.^[1] Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa (FXa), used for the prevention and treatment of thromboembolic diseases.^[2] Understanding the properties and safe handling of its metabolites is crucial for researchers involved in drug metabolism, pharmacokinetics, and toxicological studies. This guide provides a consolidated overview of the available technical data and recommended safety procedures for **O-Desmethyl apixaban sulfate sodium**.

Physicochemical and Biochemical Properties

While comprehensive experimental data for the physical properties of **O-Desmethyl apixaban sulfate sodium** are limited, some key identifiers and biochemical characteristics have been reported.

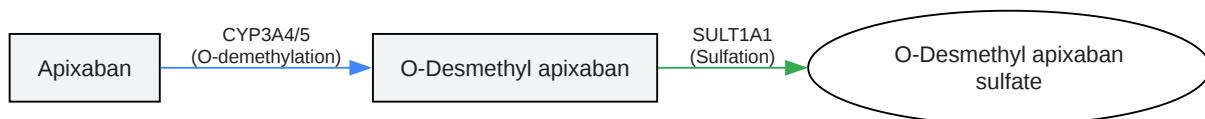
Table 1: Physicochemical Identifiers

Property	Value	Source
Chemical Name	Sodium 4-(3-carbamoyl-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)phenyl sulfate	[3]
Molecular Formula	C ₂₄ H ₂₂ N ₅ NaO ₇ S	[3]
Molecular Weight	547.516 g/mol	[3]
Alternate CAS Number	1118765-14-2 (for the sulfate form)	[3]
Appearance	Solid (Assumed)	N/A
Relative Density	1.31 g/cm ³	[4]
Solubility	Data for the sulfate is limited. The parent compound, Apixaban, is soluble in DMSO (~5 mg/mL) and dimethylformamide (~3 mg/mL), and sparingly soluble in aqueous buffers.[5]	

Table 2: Biochemical Properties

Property	Value	Source
Target	Coagulation Factor Xa (FXa)	
Inhibitory Constant (Ki)	58 μ M (for inhibition of human FXa)	
Metabolic Precursor	O-Desmethyl apixaban	[1]
Key Formation Enzyme	Sulfotransferase 1A1 (SULT1A1)	
Michaelis Constant (Km)	36.8 μ M (for formation by SULT1A1)	[6]
	70.8 μ M (for formation by SULT1A2)	[6]
	41.4 μ M (for formation in human liver S9)	[6]

Toxicological Information

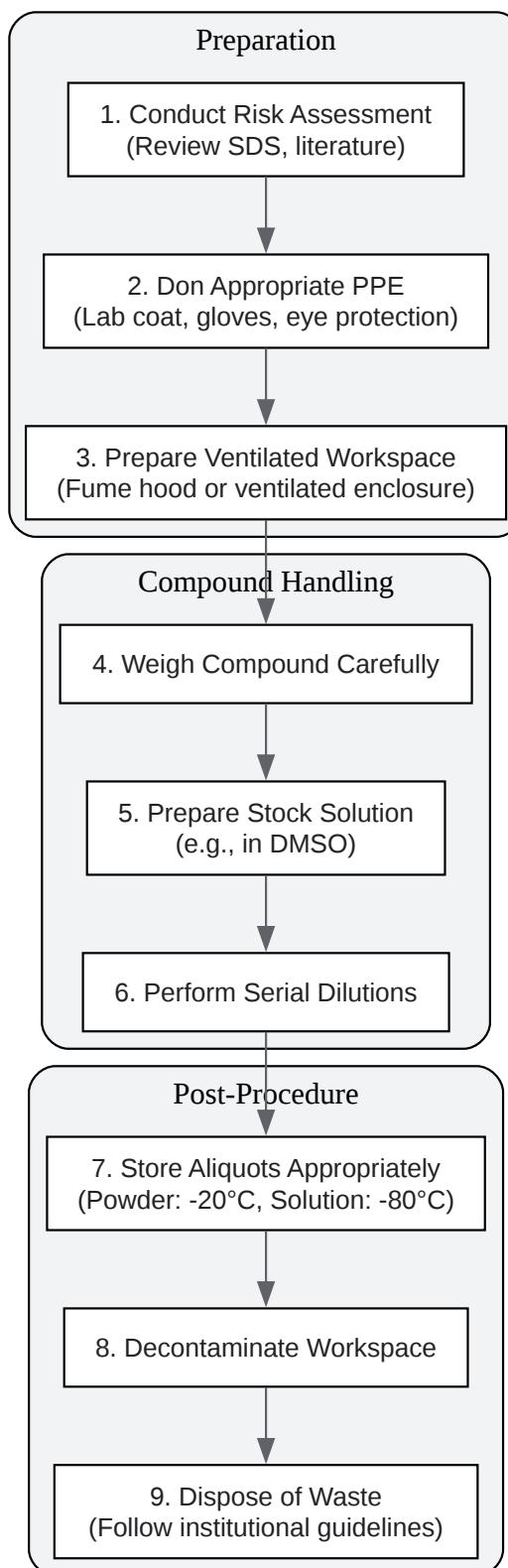

Specific toxicological data for **O-Desmethyl apixaban sulfate sodium** is largely unavailable in public literature. The Safety Data Sheet (SDS) for the compound often indicates "No data available" for hazard classifications. However, based on regulatory review documents, the metabolite is considered "toxicologically qualified" because exposure levels in animal studies (dogs) were higher than those observed in humans without significant adverse effects.[\[7\]](#) The metabolite showed no significant effects on hERG channels at concentrations up to 30 μ M.

Given the lack of specific data, the compound must be treated as a pharmaceutical-related substance of unknown potency. The primary pharmacological activity of its parent drug, Apixaban, is anticoagulation, which can lead to hemorrhage at high doses. While this metabolite is a much weaker inhibitor of FXa than Apixaban, appropriate precautions should still be taken.[\[8\]](#)

Metabolic Pathway and Logic Diagrams

Metabolic Formation Pathway

O-Desmethyl apixaban sulfate is formed in a two-step metabolic process from the parent drug, Apixaban. First, Apixaban undergoes O-demethylation, a reaction primarily catalyzed by cytochrome P450 enzymes (CYP3A4/5). The resulting intermediate, O-Desmethyl apixaban, is then rapidly conjugated by sulfotransferase enzymes (mainly SULT1A1) to form the final sulfate metabolite.



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Apixaban to its major human metabolite.

Laboratory Handling Workflow

A logical workflow should be followed when handling **O-Desmethyl apixaban sulfate sodium** in a research setting to ensure personnel safety and experimental integrity.

[Click to download full resolution via product page](#)

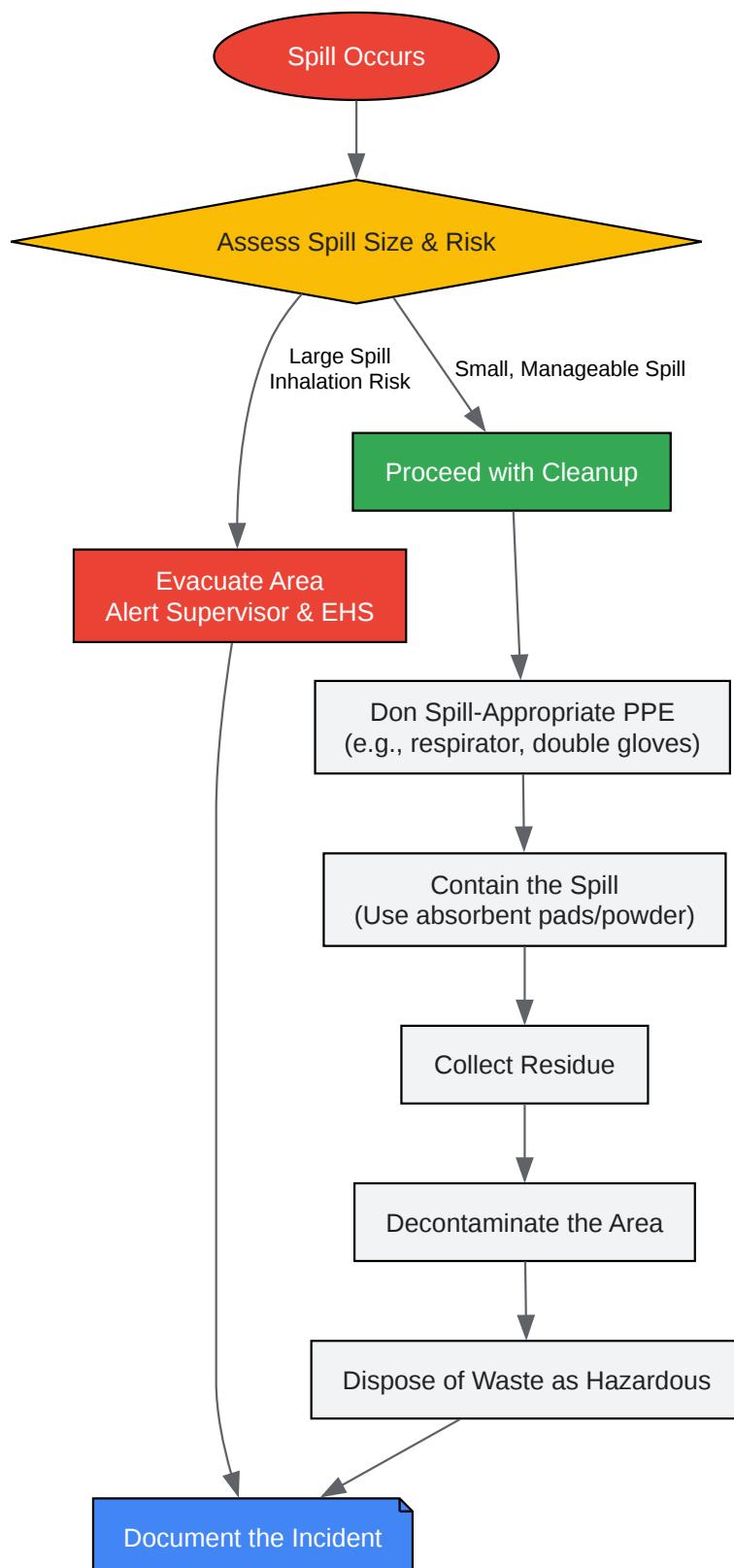
Caption: General laboratory workflow for handling the research compound.

Experimental Protocols

Protocol 1: Risk Assessment and Preparation

- **Review Documentation:** Before handling, thoroughly review the supplier's Safety Data Sheet (SDS) and any available literature. Note the lack of specific toxicity data and the recommendation to handle as a compound of unknown potency.
- **Assess Quantities:** Evaluate the amount of material to be used. Handling milligram quantities poses a lower risk than multi-gram amounts.
- **Select Personal Protective Equipment (PPE):** At a minimum, a lab coat, nitrile gloves (consider double-gloving), and safety glasses with side shields are required.
- **Prepare Workspace:** All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood or a powder containment enclosure to prevent inhalation of aerosols.

Protocol 2: Preparation of Stock and Working Solutions


Note: Based on the solubility of the parent compound, Apixaban, DMSO is a recommended solvent for the initial stock solution.

- **Tare Vessel:** Place a suitable vial on an analytical balance and tare the weight.
- **Weigh Compound:** Carefully add the desired amount of **O-Desmethyl apixaban sulfate sodium** powder to the vial inside a fume hood or containment enclosure. Record the exact weight.
- **Add Solvent:** Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- **Ensure Dissolution:** Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any degradation.
- **Aqueous Dilutions:** For experiments requiring aqueous buffers, perform serial dilutions from the DMSO stock solution. Be aware that the compound may have limited solubility in

aqueous solutions; precipitation may occur at higher concentrations. It is recommended to prepare fresh aqueous dilutions daily.[\[5\]](#)

Protocol 3: Spill Cleanup Procedure

Immediate and appropriate response to a spill is critical. Spill kits should be readily available.

[Click to download full resolution via product page](#)

Caption: Decision workflow for responding to a chemical spill.

A. For Small Spills (Powder or Liquid):

- Alert Personnel: Notify others in the immediate area.
- Containment: Cover the spill with an absorbent material from the spill kit. For powders, gently cover with damp paper towels to avoid creating dust.
- Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.
- Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
- Disposal: Dispose of all cleanup materials as hazardous chemical waste.

B. For Large Spills:

- Evacuate: Immediately evacuate the area.
- Alert: Notify your laboratory supervisor and the institution's EHS department.
- Secure Area: Restrict access to the spill area.
- Professional Cleanup: Allow only trained emergency personnel to handle the cleanup.

Storage and Disposal

Storage

- Solid Form: Store the powder in a tightly sealed container at -20°C for long-term stability (up to 3 years).[4]
- Solvent Solutions: Aliquot stock solutions (e.g., in DMSO) into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year).[4] For short-term needs, solutions can be kept at 4°C for up to one week.[9]

Disposal

All waste containing **O-Desmethyl apixaban sulfate sodium**, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

- Collect Waste: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
- Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[[10](#)]
- Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. O-Demethyl apixaban sulfate | TargetMol [targetmol.com]
- 3. O-Desmethyl Apixaban Sulfate Sodium Salt [lgcstandards.com]
- 4. O-Desmethyl apixaban sulfate sodium | Factor Xa | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- To cite this document: BenchChem. [safety and handling guidelines for O-Desmethyl apixaban sulfate sodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12424545#safety-and-handling-guidelines-for-o-desmethyl-apixaban-sulfate-sodium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com